4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-8-4-11(5-9-13)15-19-20-16(24-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKJILSIOSCUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methylsulfonylphenyl Group: This step involves the coupling of the oxadiazole ring with a methylsulfonylphenyl derivative using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety, including 4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines.
- A study reported that a similar oxadiazole compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 glioblastoma cell line .
- The mechanism of action may involve inducing apoptosis in cancer cells, as evidenced by assays showing significant DNA damage in treated cells .
GSK-3 Inhibition
The compound has also been investigated for its ability to inhibit Glycogen Synthase Kinase 3 (GSK-3), which is implicated in several pathologies, including cancer and neurodegenerative diseases.
- Patents have been filed detailing the use of oxadiazole derivatives as GSK-3 inhibitors, suggesting that they could serve as therapeutic agents for treating GSK-3 related disorders .
- The specific structure of this compound enhances its binding affinity to GSK-3, potentially leading to improved pharmacological profiles compared to existing inhibitors .
Case Study: Anticancer Efficacy
A comprehensive study published in a peer-reviewed journal evaluated the anticancer efficacy of various oxadiazole derivatives. The study found that compounds similar to this compound exhibited notable activity against multiple cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HOP-92 | 67.55 |
This data underscores the potential for these compounds to be developed into effective anticancer therapies .
Case Study: Anti-Diabetic Properties
In addition to its anticancer properties, related oxadiazole compounds have shown promise in anti-diabetic applications. A study using genetically modified Drosophila melanogaster models demonstrated that certain oxadiazole derivatives significantly lowered glucose levels, indicating their potential utility in diabetes treatment .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-bromo-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications .
Biological Activity
4-Fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a fluorine atom and a sulfonyl group that may contribute to its biological properties.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives have been shown to inhibit specific enzymes related to inflammation and cancer progression. For instance, they may inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids .
- Antiproliferative Effects : Studies have demonstrated that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the following table:
| Activity | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | 10.5 | |
| Inhibition of FAAH | Recombinant Enzyme | 15.2 | |
| Antimicrobial Activity | Staphylococcus aureus | 12.0 |
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:
- Anticancer Activity : In a study evaluating a series of oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines including A549 and HT-29. The mechanism was attributed to the induction of apoptosis through caspase activation .
- Inflammation Modulation : Another study focused on the anti-inflammatory properties of oxadiazole derivatives showed that they could significantly reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various pathogens, demonstrating effectiveness against Gram-positive bacteria like Staphylococcus aureus. This could open avenues for developing new antibiotics based on its structure .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
Answer:
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate using dehydrating agents like POCl₃ or H₂SO₄ under reflux conditions .
- Coupling reactions : Amide bond formation between the oxadiazole intermediate and 4-fluorobenzoic acid derivatives, often employing coupling agents such as EDC/HOBt or DCC .
- Sulfonyl group introduction : Sulfonation of the phenyl ring using methanesulfonyl chloride in the presence of a base (e.g., pyridine) .
Optimization strategies : - Temperature control (60–80°C for cyclization, room temperature for coupling) to minimize side reactions.
- Solvent selection (e.g., DMF for coupling, acetonitrile for sulfonation) to enhance yield and purity .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and sulfonyl group (δ 3.1 ppm for methylsulfonyl) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 402.0721 for C₁₇H₁₂FN₃O₄S) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
Answer:
Contradictions may arise from:
- Assay variability : Use orthogonal assays (e.g., microdilution for antimicrobial activity vs. MTT for cytotoxicity) to validate results .
- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography (e.g., torsion angles of the oxadiazole ring affecting bioactivity) .
- Comparative studies : Test analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .
Advanced: What computational methods are effective in predicting the compound’s binding affinity to target proteins?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like COX-2 (binding energy < −8 kcal/mol suggests strong affinity) .
- Molecular dynamics simulations : Analyze stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) to prioritize targets .
- Pharmacophore modeling : Identify critical features (e.g., sulfonyl group as a hydrogen bond acceptor) for activity against kinases .
Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS at pH 7.4) .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated benzamide) to improve membrane permeability .
- Nanoparticle encapsulation : Use PLGA-based carriers to increase bioavailability (e.g., 80% release over 24 hours in simulated gastric fluid) .
Basic: What are the documented biological targets of this compound, and how are they validated?
Answer:
Reported targets include:
- COX-2 : Validated via enzyme inhibition assays (IC₅₀ = 1.2 µM) and Western blotting .
- EGFR kinase : Confirmed through competitive ATP-binding assays (Ki = 0.8 µM) .
- Bacterial gyrase : Demonstrated via supercoiling inhibition assays (MIC = 8 µg/mL against S. aureus) .
Advanced: What strategies mitigate oxidative degradation of the oxadiazole ring during storage?
Answer:
- Storage conditions : Use amber vials under nitrogen at −20°C to reduce light/oxygen exposure .
- Stabilizers : Add antioxidants like BHT (0.01% w/v) to formulations .
- Lyophilization : Improve shelf life by removing water (residual moisture <1%) .
Basic: How does the methylsulfonyl group influence the compound’s electronic and steric properties?
Answer:
- Electron-withdrawing effect : Increases oxadiazole ring electrophilicity (Hammett σₚ = +0.6), enhancing interactions with nucleophilic residues .
- Steric bulk : The -SO₂CH₃ group creates a 120° dihedral angle with the phenyl ring, potentially hindering binding to shallow active sites .
Advanced: What in silico tools predict metabolic pathways and potential toxicity?
Answer:
- ADMET predictors : Use SwissADME to identify CYP3A4-mediated oxidation as a primary metabolic pathway .
- Toxicity screening : ProTox-II predicts hepatotoxicity (probability score: 0.72) due to sulfonyl group accumulation .
Advanced: How can researchers reconcile discrepancies in IC₅₀ values across different cell lines?
Answer:
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status in cancer cells) using CRISPR screens .
- Microenvironment modulation : Test under hypoxic vs. normoxic conditions to assess metabolic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
